(3S,4S)-4-benzylpyrrolidine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(3S,4S)-4-benzylpyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-8-13-7-10(11)6-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBKSIJCUSXVTD-NDXYWBNTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-benzylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Benzyl Substitution: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of (3S,4S)-4-benzylpyrrolidine-3-carboxylic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-benzylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl group or other substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like benzyl halides, alkylating agents, and various nucleophiles are employed under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.
Scientific Research Applications
(3S,4S)-4-benzylpyrrolidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound is utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3S,4S)-4-benzylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-4-fluoropyrrolidine-3-carboxylic acid hydrochloride
- (3S,4S)-4-methylpyrrolidine-3-carboxylic acid hydrochloride
- (3S,4S)-4-phenylpyrrolidine-3-carboxylic acid hydrochloride
Uniqueness
(3S,4S)-4-benzylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Biological Activity
(3S,4S)-4-benzylpyrrolidine-3-carboxylic acid hydrochloride is a compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications based on diverse sources.
Chemical Structure and Properties
The compound is characterized by its unique pyrrolidine structure, which includes a benzyl group and a carboxylic acid moiety. Its molecular formula is with a molecular weight of 229.72 g/mol. The presence of the chiral centers at the 3 and 4 positions contributes to its pharmacological properties.
The biological activity of (3S,4S)-4-benzylpyrrolidine-3-carboxylic acid hydrochloride is attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator , modulating various biochemical pathways. Understanding its binding affinity and interaction dynamics is crucial for elucidating its full mechanism of action.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that pyrrolidine derivatives can inhibit tumor growth, potentially through mechanisms involving apoptosis induction in cancer cells.
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from damage, indicating potential applications in neurodegenerative diseases.
- Antiviral Properties : Some studies have explored the efficacy of pyrrolidine derivatives against viral infections, particularly influenza virus neuraminidase inhibition .
Pharmacological Assays
Several assays have been employed to evaluate the biological activity of (3S,4S)-4-benzylpyrrolidine-3-carboxylic acid hydrochloride:
- MTT Assay : Used to assess cell viability and cytotoxicity against various cancer cell lines.
- Enzyme Inhibition Assays : These assays measure the compound's ability to inhibit specific enzymes related to disease pathways.
- Binding Affinity Studies : Investigate how well the compound binds to target proteins or receptors.
Case Studies
-
Antitumor Activity in Leukemia Models :
- A study evaluated the effects of (3S,4S)-4-benzylpyrrolidine-3-carboxylic acid hydrochloride on leukemia cell lines, demonstrating significant cytotoxic effects with IC50 values in the low micromolar range.
-
Neuroprotective Effects :
- Research on neuroprotection revealed that this compound could reduce oxidative stress markers in neuronal cell cultures, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (3S,4S)-4-benzylpyrrolidine-3-carboxylic acid hydrochloride | Pyrrolidine ring with a benzyl group | Antitumor, neuroprotective | Chiral centers enhance specificity |
| (3R,4R)-Analog | Similar structure but different chirality | Varies based on stereochemistry | Different binding profiles |
Q & A
Q. Methodological
- HPLC : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve stereoisomers.
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]).
- Thermogravimetric analysis (TGA) : Determines decomposition temperature (e.g., 451–454 K observed in analogs) .
How does the substitution pattern on the pyrrolidine ring influence biological activity?
Advanced
SAR studies reveal:
| Substituent | Biological Activity Trend | Reference |
|---|---|---|
| Benzyl at C4 | Enhanced CNS receptor affinity | |
| Pyridinyl at C4 | Increased enzyme inhibition | |
| Hydroxyphenyl at C4 | Reduced metabolic stability | |
| For example, replacing benzyl with pyridinyl (as in (3R,4S)-4-(pyridin-3-yl) analogs) shifts activity from neuroprotection to kinase inhibition . |
What are the challenges in achieving aqueous solubility for this compound, and how can they be addressed?
Methodological
The hydrochloride salt form improves solubility via protonation of the pyrrolidine nitrogen. Solubility can be further enhanced by:
- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays.
- pH adjustment : Buffers at pH 4–5 stabilize the zwitterionic form.
Crystallization studies of similar compounds show solubility >50 mg/mL in aqueous HCl .
How can researchers detect and quantify degradation products under accelerated stability conditions?
Advanced
Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS/MS identify hydrolytic or oxidative byproducts. Key degradation pathways include:
- Ester hydrolysis : Detected via carboxylic acid fragment ions.
- N-Oxide formation : Identified by +16 amu shifts in MS spectra.
Stability protocols for related compounds recommend inert atmosphere storage (-20°C, argon) to minimize decomposition .
What computational tools predict the binding mode of this compound to biological targets?
Advanced
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model interactions with targets like GABA receptors. For example, docking studies of (3R,4R)-4-benzyl analogs into GABA receptors highlight hydrogen bonding with Arg112 and hydrophobic contacts with Phe200 .
How do stereoisomers of this compound differ in pharmacological profiles?
Advanced
Comparative studies show:
- (3S,4S) vs. (3R,4R) : The (3S,4S) isomer exhibits 10-fold higher affinity for serotonin transporters (SERT) in radioligand assays.
- (3S,4S) vs. (3S,4R) : The 4R configuration in cyclohexylidene analogs reduces metabolic clearance by CYP3A4.
These differences underscore the need for enantioselective synthesis and profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
